2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic Acid
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Overview
Description
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ringThe presence of both chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloro-4-fluoroaniline with thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with varying biological activities.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives with different functional groups on the phenyl ring.
Oxidation Products: Oxidized thiazole derivatives with enhanced biological activities.
Reduction Products: Reduced thiazole derivatives with modified chemical properties.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)thiazole-4-carboxylic Acid: Lacks the fluoro substituent, which may result in different biological activities and chemical reactivity.
2-(4-Fluorophenyl)thiazole-4-carboxylic Acid: Lacks the chloro substituent, affecting its overall properties.
2-(2-Bromo-4-fluorophenyl)thiazole-4-carboxylic Acid: Contains a bromo substituent instead of chloro, leading to variations in reactivity and applications.
Uniqueness
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H5ClFNO2S |
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Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2S/c11-7-3-5(12)1-2-6(7)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
UYHVYLZZOIIVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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